1,2,4- vs. 1,3,4-Oxadiazole Regioisomerism: Approximately One Order of Magnitude Higher Lipophilicity (log D) Confirmed by Matched-Pair Analysis
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection revealed that, in virtually all cases, the 1,2,4-oxadiazole isomer exhibits approximately one order of magnitude higher lipophilicity (log D) than its 1,3,4-oxadiazole counterpart [1]. This difference is attributed to intrinsically distinct charge distributions and dipole moments between the two regioisomers. Consequently, 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine, bearing the 1,2,4-oxadiazole core, is predicted to possess higher membrane permeability than a hypothetical 1,3,4-oxadiazole regioisomer carrying identical substituents. Significant differences were also observed in metabolic stability (favoring 1,3,4-isomers), hERG inhibition liability (lower for 1,3,4-isomers), and aqueous solubility (higher for 1,3,4-isomers) [1][2]. For SAR programs where target engagement requires balanced lipophilicity or CNS penetration, the 1,2,4-oxadiazole scaffold offers a fundamentally different property profile that cannot be replicated by its 1,3,4-oxadiazole regioisomer without structural compensation elsewhere.
| Evidence Dimension | Lipophilicity (log D) of 1,2,4- vs. 1,3,4-oxadiazole matched pairs |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole regioisomer: approximately 1 log unit higher log D (class-level data from matched pairs) |
| Comparator Or Baseline | 1,3,4-oxadiazole regioisomer: approximately 1 log unit lower log D |
| Quantified Difference | Approximately one order of magnitude (~10×) higher lipophilicity for 1,2,4-oxadiazole vs. 1,3,4-oxadiazole |
| Conditions | Matched-pair analysis of AstraZeneca corporate compound collection; log D measured at pH 7.4 (J. Med. Chem. 2012) |
Why This Matters
Selecting the correct oxadiazole regioisomer pre-determines the ADME trajectory of a lead series; substituting the 1,2,4- with a 1,3,4-oxadiazole after SAR development will necessitate complete PK/tox re-profiling.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1957–1970. View Source
- [2] Sahoo PR, Saxena A, Kumar S. Diverse Synthetic Approaches to Design and Develop Oxadiazole-Based Heterocyclic Scaffolds. In: Oxadiazole-Based Heterocyclic Scaffolds. Taylor & Francis; 2024. Chapter 1. View Source
